1,3-Difluoro-2-(phenylmethoxy)benzene
Overview
Description
1,3-Difluoro-2-(phenylmethoxy)benzene is an organic compound with the molecular formula C13H10F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a phenylmethoxy group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(phenylmethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with phenylmethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(phenylmethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenylmethanol derivatives.
Scientific Research Applications
1,3-Difluoro-2-(phenylmethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-(phenylmethoxy)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the phenylmethoxy group can participate in various interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: A simpler analog with only two fluorine atoms on the benzene ring.
2,6-Difluorobenzyl Alcohol: A compound with fluorine atoms at the 2 and 6 positions and a hydroxymethyl group.
1,3-Difluoro-2-methylbenzene: A compound with fluorine atoms at the 1 and 3 positions and a methyl group at the 2 position.
Uniqueness
1,3-Difluoro-2-(phenylmethoxy)benzene is unique due to the presence of both fluorine atoms and a phenylmethoxy group, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1,3-difluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMAFHTTMQWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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